molecular formula C22H18ClF3N2O B14417967 N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea CAS No. 86764-57-0

N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea

Cat. No.: B14417967
CAS No.: 86764-57-0
M. Wt: 418.8 g/mol
InChI Key: GCNBDXBHXVRVPB-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea is a chemical compound known for its unique structure and properties It features a urea core substituted with dibenzyl groups and a 4-chloro-3-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with dibenzylamine. The reaction is carried out in an inert organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C. The isocyanate is added slowly to the amine to control the reaction temperature and avoid side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N,N-Dibenzyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets through its functional groups. The urea moiety can form hydrogen bonds, while the phenyl groups contribute to hydrophobic interactions. These interactions can affect the compound’s binding to proteins or other biomolecules, influencing its biological activity .

Properties

CAS No.

86764-57-0

Molecular Formula

C22H18ClF3N2O

Molecular Weight

418.8 g/mol

IUPAC Name

1,1-dibenzyl-3-[4-chloro-3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C22H18ClF3N2O/c23-20-12-11-18(13-19(20)22(24,25)26)27-21(29)28(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,27,29)

InChI Key

GCNBDXBHXVRVPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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